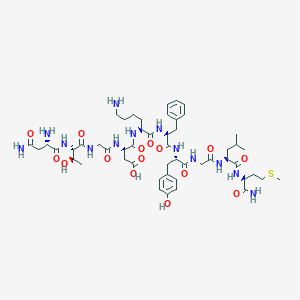
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate, also known as MATC, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrahydropyridine derivatives and has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate is not well understood. However, it has been proposed that it may act by inhibiting the activity of enzymes involved in the synthesis of certain neurotransmitters, such as dopamine and serotonin. It has also been suggested that Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate may act by modulating the activity of ion channels in the brain.
Effets Biochimiques Et Physiologiques
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in the regulation of mood, behavior, and cognition. Additionally, it has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its potential anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a wide range of potential applications, which makes it a valuable tool for scientific research. However, there are also some limitations to the use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret the results of experiments. Additionally, it may have off-target effects that could complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate. One potential area of research is the development of more specific and potent derivatives of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate that could be used as therapeutic agents. Additionally, the mechanisms of action of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate and its derivatives could be further elucidated to better understand their potential applications. Finally, the potential use of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate as an anti-inflammatory and anticancer agent could be further explored. Overall, the study of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has the potential to lead to new insights into the treatment of a variety of diseases and disorders.
Méthodes De Synthèse
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate can be synthesized using a variety of methods, including the reductive amination of 3-piperidone with methylamine, followed by the addition of ethyl chloroformate. Another method involves the reaction of 3-piperidone with methylamine and dimethyl sulfate, followed by the addition of ethyl chloroformate. The synthesis of Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. It has been shown to have antimicrobial, antifungal, and antiviral properties. Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Additionally, it has been shown to have potential as an anti-inflammatory agent and as a potential anticancer agent.
Propriétés
IUPAC Name |
methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h5H,2-4H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYOGNUJWRYXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=NC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2,3,4,5-tetrahydropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














